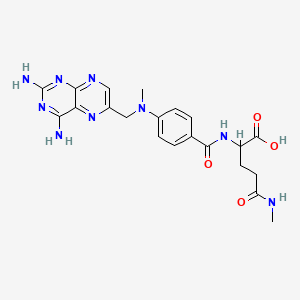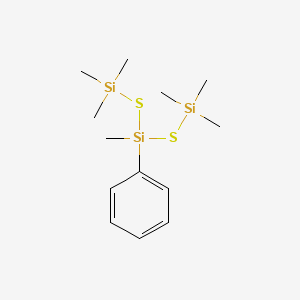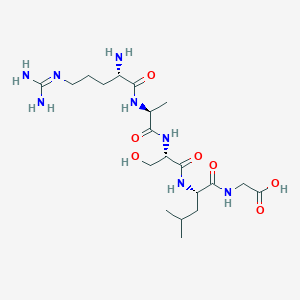
N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil, making it an effective emulsifier.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide typically involves the reaction of hexadecylamine with 3-chloropropanol in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions often include:
Temperature: Typically carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or carboxylic acids.
Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate, depending on the desired application.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution Reagents: Silver nitrate can be used to replace the bromide ion with a nitrate ion.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed:
Oxidation Products: Aldehydes or carboxylic acids.
Substitution Products: Compounds with different anions such as chlorides or nitrates.
Hydrolysis Products: Alcohols and carboxylic acids.
Scientific Research Applications
N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in cell culture to enhance the permeability of cell membranes, facilitating the uptake of drugs or genetic material.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners due to its emulsifying properties.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with both hydrophobic and hydrophilic substances. This property is crucial for its role in emulsification, where it helps to stabilize mixtures of oil and water. Additionally, its ability to disrupt cell membranes makes it useful in biological applications, such as enhancing drug delivery.
Comparison with Similar Compounds
(3-Bromopropyl)trimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: A widely used surfactant in various applications, including as an antiseptic and in the synthesis of nanoparticles.
Dodecyltrimethylammonium bromide: Similar in structure but with a shorter hydrophobic tail, making it less effective in certain applications.
Uniqueness: N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide is unique due to its specific combination of a long hydrophobic tail and a hydroxyl group, which enhances its emulsifying properties and makes it particularly effective in applications requiring the stabilization of oil-water mixtures.
Properties
CAS No. |
63989-29-7 |
|---|---|
Molecular Formula |
C21H46BrNO |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
hexadecyl-(3-hydroxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C21H46NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-23;/h23H,4-21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OPVGJXDLILOFAB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)

![[125I]-Isoliothyronine](/img/structure/B14485606.png)
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)
